molecular formula C18H13NO5 B173833 Decumbenine B CAS No. 164991-68-8

Decumbenine B

Cat. No.: B173833
CAS No.: 164991-68-8
M. Wt: 323.3 g/mol
InChI Key: GKOMWDNIMJHCDB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of Decumbenine B has been achieved through various methods. One notable method involves the use of ruthenium (III)-catalyzed direct ortho-hydroxymethylation of intermediate compounds. This method allows for the efficient synthesis of this compound from commercially available materials in just five steps, with an overall yield of 26.1% .

Another method involves the palladium/copper-catalyzed coupling and cyclization of terminal acetylenes and unsaturated imines. This method has been employed to achieve the total synthesis of this compound in seven steps with a 20% overall yield .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above provide a foundation for potential large-scale production. The use of catalytic processes and commercially available starting materials suggests that industrial synthesis could be feasible with further optimization.

Chemical Reactions Analysis

Types of Reactions

Decumbenine B undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: Substitution reactions, particularly involving the isoquinoline ring, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.

Scientific Research Applications

Decumbenine B has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Decumbenine B involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of neurotransmitter systems and inhibition of inflammatory pathways. The exact molecular targets and pathways are still under investigation, but initial studies suggest that it may interact with receptors and enzymes involved in pain and inflammation .

Comparison with Similar Compounds

Decumbenine B is part of a family of isoquinoline alkaloids, which includes compounds such as:

This compound stands out due to its unique structure and specific therapeutic potential, particularly in the treatment of hypertension and neuralgia .

Properties

IUPAC Name

[5-([1,3]dioxolo[4,5-f]isoquinolin-8-yl)-1,3-benzodioxol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO5/c20-7-13-11(2-4-16-18(13)24-9-22-16)14-5-12-10(6-19-14)1-3-15-17(12)23-8-21-15/h1-6,20H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOMWDNIMJHCDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C3=CC(=NC=C3C=C2)C4=C(C5=C(C=C4)OCO5)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501166636
Record name 5-(1,3-Dioxolo[4,5-f]isoquinolin-8-yl)-1,3-benzodioxole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501166636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164991-68-8
Record name 5-(1,3-Dioxolo[4,5-f]isoquinolin-8-yl)-1,3-benzodioxole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=164991-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,3-Dioxolo[4,5-f]isoquinolin-8-yl)-1,3-benzodioxole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501166636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Decumbenine B and where is it found?

A1: this compound is a 3-arylisoquinoline alkaloid originally isolated from the roots of the plant Corydalis decumbens. []

Q2: Can you describe the structural characteristics of this compound?

A2: While the provided abstracts do not explicitly state the molecular weight or spectroscopic data, they do offer information about its structure:

  • Molecular Formula: C18H13NO4 []
  • Structural Features: this compound is characterized by a 3-arylisoquinoline core, meaning an isoquinoline ring system with an aryl group attached at the 3-position. Additionally, it contains a methylenedioxy group, as indicated by the synthetic approaches using 5,6-(methylenedioxy)isoquinoline as a starting material. [, ]

Q3: What are the common synthetic approaches to produce this compound?

A3: Several synthetic routes have been explored for this compound:

  • Indiolizine Ring Formation and Cleavage: This method involves creating a dibenz[a,f]indolizin-5(7H)-one ring system, followed by selective cleavage at the amide bond to yield this compound. []
  • Palladium/Copper-Catalyzed Coupling and Cyclization: This approach utilizes terminal acetylenes and unsaturated imines. Palladium catalysis facilitates the coupling, while copper catalyzes the subsequent cyclization, leading to the formation of the isoquinoline structure. [, ]
  • Ru(III)-Catalyzed C–H Activation: This relatively efficient method focuses on direct ortho-hydroxymethylation of a key intermediate using a Ruthenium catalyst. This approach streamlines the synthesis, offering a shorter route with a good overall yield. []
  • Gold(I)-Catalyzed Cascade Reaction: This method employs a gold catalyst to promote a cascade reaction involving cyclization, enyne cycloisomerization, and 1,2-migration, resulting in the formation of a this compound analogue. []

Q4: Has the synthesis of this compound analogues been reported?

A4: Yes, the development of a gold(I)-catalyzed cascade reaction has enabled the synthesis of a this compound analogue. This approach highlights the potential for exploring structural modifications to the this compound scaffold. []

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